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Compound of Interest

Compound Name: Roselipin 2B

Cat. No.: B1240305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the structural analysis and

characterization of Roselipin 2B, a bioactive glycolipid, using mass spectrometry and nuclear

magnetic resonance (NMR) spectroscopy. Roselipins are known inhibitors of diacylglycerol

acyltransferase (DGAT), a key enzyme in triglyceride synthesis.

Mass Spectrometry Analysis of Roselipin 2B
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elucidating the structure of Roselipin 2B. Both Electrospray Ionization (ESI) and Matrix-

Assisted Laser Desorption/Ionization (MALDI) are suitable ionization methods for glycolipids.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

Sample Preparation:

Dissolve a purified sample of Roselipin 2B in a suitable solvent such as methanol or a

mixture of chloroform and methanol (2:1, v/v) to a final concentration of 1-10 µg/mL.

For MALDI-MS, co-crystallize the sample with a suitable matrix (e.g., 2,5-

dihydroxybenzoic acid) on the target plate.
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Instrumentation and Parameters (ESI-MS/MS):

Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Q-TOF mass

spectrometer.

Ionization Mode: Positive and negative ion modes should be employed to obtain

comprehensive structural information. In negative ionization mode, glycosidic fragments

are often favored, while the positive mode tends to produce lipid fragments.[1]

Capillary Voltage: 3.0-4.5 kV

Sheath Gas Flow Rate: 10-20 arbitrary units

Auxiliary Gas Flow Rate: 5-10 arbitrary units

Capillary Temperature: 250-350 °C

Scan Range: m/z 150-2000

Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be

applied to induce fragmentation and obtain structural information.

Data Presentation: Expected Mass Spectrometry Data
for Roselipin 2B
The structure of Roselipin 2B is known to be 6''-O-acetyl roselipin 1B.[2] Based on this, the

following table summarizes the expected m/z values for the molecular ions of Roselipin 1B and

Roselipin 2B.

Compoun
d

Formula
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n 1B)

Molecular
Weight
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n 1B)

Expected
[M+Na]+
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n 1B)
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n 2B)
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C49H92O1

6
937.25 960.24

C51H94O1

7
979.29 1002.28
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Note: The exact masses are calculated based on the chemical formula and may vary slightly in

experimental data.

NMR Analysis of Roselipin 2B
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed

structural elucidation of Roselipin 2B, providing information on the connectivity of atoms and

the stereochemistry of the molecule. The structures of the roselipin family were originally

elucidated using a combination of 1D and 2D NMR experiments.[2]

Experimental Protocol: 1D and 2D NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of purified Roselipin 2B in a suitable deuterated solvent

(e.g., CDCl3, CD3OD, or a mixture thereof).

Transfer the solution to a high-quality NMR tube.

Instrumentation and Experiments:

NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped

with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

¹H NMR: To identify the chemical environment of protons.

¹³C NMR: To determine the number and types of carbon atoms.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.[2]

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate directly bonded proton and carbon atoms.[2]
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings

between protons and carbons, which is crucial for establishing the connectivity of

different structural fragments.[2]

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid

in stereochemical assignments.

Data Presentation: Representative ¹H and ¹³C NMR Data
for Roselipin 2B
The following table provides representative chemical shifts for key structural features of

Roselipin 2B, based on its known structure as 6''-O-acetyl roselipin 1B.

Structural Feature
Representative ¹H
Chemical Shift (ppm)

Representative ¹³C
Chemical Shift (ppm)

Anomeric Protons (Mannose,

Arabinitol)
4.5 - 5.5 95 - 105

Acetyl Group (CH₃) ~2.1 ~21

Acetyl Group (C=O) - ~170

Polyketide Chain (CH, CH₂,

CH₃)
0.8 - 4.0 10 - 80

Olefinic Protons 5.0 - 6.0 120 - 140

Carboxyl Group (C=O) - 170 - 180

Note: These are representative chemical shift ranges and the actual values may vary

depending on the solvent and other experimental conditions.
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Caption: Experimental workflow for the analysis of Roselipin 2B.
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Caption: Inhibition of the DGAT signaling pathway by Roselipin 2B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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